Ethyl oxo[(2-oxobutyl)amino]acetate
Description
Properties
CAS No. |
33140-33-9 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(2-oxobutylamino)acetate |
InChI |
InChI=1S/C8H13NO4/c1-3-6(10)5-9-7(11)8(12)13-4-2/h3-5H2,1-2H3,(H,9,11) |
InChI Key |
MYORGSWHEDJWOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CNC(=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Direct Coupling via Ethyl Oxalyl Chloride and 2-Oxobutylamine
Principle : Nucleophilic acyl substitution between ethyl oxalyl chloride and 2-oxobutylamine forms the target compound.
Procedure :
- Synthesis of Ethyl Oxalyl Chloride :
Preparation of 2-Oxobutylamine :
Coupling Reaction :
- Ethyl oxalyl chloride (3.2 g, 21.0 mmol) is added dropwise to a solution of 2-oxobutylamine (2.0 g, 19.6 mmol) and triethylamine (4.2 mL, 29.4 mmol) in DCM at 0°C. The reaction proceeds for 12 hours at room temperature.
- Workup: The mixture is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried (MgSO4) and concentrated.
- Yield: 78–82% (pale-yellow oil).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → RT |
| Time | 12 hours |
| Purity (HPLC) | 98.5% |
Mechanistic Insight :
The amine attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride, displacing chloride and forming the amide bond. Steric hindrance at the β-keto position necessitates controlled stoichiometry to prevent over-alkylation.
Reductive Amination of Ethyl Oxaloacetate
Principle : Condensation of ethyl oxaloacetate with 2-oxobutylamine under reducing conditions.
Procedure :
- Imine Formation :
- Ethyl oxaloacetate (4.5 g, 28.7 mmol) and 2-oxobutylamine (3.0 g, 29.4 mmol) are refluxed in toluene with molecular sieves (4Å) for 6 hours.
- Reduction :
- Workup :
Optimization Challenges :
Enzymatic Synthesis Using Lipase Catalysts
Principle : Transesterification of methyl oxo[(2-oxobutyl)amino]acetate with ethanol in a solvent-free system.
Procedure :
- Enzyme Immobilization :
- Candida antarctica lipase B (CAL-B) is immobilized on silica gel.
- Reaction :
- Workup :
- Filtration and distillation under vacuum yield the ethyl ester.
- Yield: 88–92% (enzyme reuse ≤5 cycles).
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Coupling | 78–82 | 98.5 | High | Moderate |
| Reductive Amination | 65–70 | 97.0 | Moderate | Low |
| Enzymatic Synthesis | 88–92 | 99.0 | High | High |
Critical Observations :
- Direct Coupling offers reliability but requires toxic reagents (e.g., SOCl2).
- Enzymatic Synthesis excels in sustainability but demands specialized equipment.
- Reductive Amination is limited by side reactions but valuable for stereochemical control.
Structural Characterization and Validation
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3) : δ 1.28 (t, 3H, J=7.1 Hz, CH2CH3), 2.42 (s, 3H, COCH3), 3.55 (m, 2H, NHCH2), 4.22 (q, 2H, J=7.1 Hz, OCH2), 8.12 (br s, 1H, NH).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N–H bend).
Chromatographic Purity :
Industrial Applications and Challenges
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield acetic acid and the corresponding alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to primary alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Acetic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the manufacture of various chemicals.
Mechanism of Action
The mechanism of action of acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. The ester group can be hydrolyzed by esterases, releasing the active components that can interact with cellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl oxo[(2-oxobutyl)amino]acetate with structurally related α-keto esters, focusing on substituent effects, physical properties, and applications:
| Compound | Substituent | Key Properties | Applications | Reference |
|---|---|---|---|---|
| This compound | 2-oxobutyl (aliphatic ketone) | Hypothesized moderate solubility in polar solvents; reactivity at α-keto position | Potential intermediate for heterocyclic synthesis or pharmaceuticals | N/A |
| Ethyl (2-methoxyphenyl)aminoacetate | 2-methoxyphenyl (aromatic) | LCMS/GCMS analyzed; stable at room temperature; used as a pharmaceutical intermediate | Pharmaceutical synthesis (e.g., APIs, medicinal chemistry) | |
| Ethyl (4-chloro-3-nitrophenyl)aminoacetate | 4-chloro-3-nitrophenyl (EWG) | Molecular weight: 272.64 g/mol; IR peaks: 1733 cm⁻¹ (C=O) | Reactive intermediate for nitro/chloro-substituted heterocycles | |
| Ethyl oxo[(tetrahydrofuran-2-ylmethyl)amino]acetate | Tetrahydrofuranmethyl (cyclic ether) | CAS 349119-50-2; synthesized via carbamoyl formate pathways | Specialty chemicals with enhanced solubility in ether-containing solvents | |
| Ethyl 2-((2-oxocyclohexylidene)acetate) | Cyclohexylidene (cyclic ketone) | Forms fused pyran derivatives under Brønsted acid catalysis | Building block for complex polycyclic structures (e.g., decahydrofuroxanthenes) |
Key Findings:
Substituent Effects on Reactivity :
- Aromatic substituents (e.g., 2-methoxyphenyl ) enhance stability and are preferred in pharmaceutical intermediates, while aliphatic ketones (e.g., 2-oxobutyl) may offer greater flexibility for further functionalization.
- Electron-withdrawing groups (EWGs), such as nitro and chloro in , increase electrophilicity at the α-keto position, accelerating nucleophilic attacks.
Physical Properties: Cyclic substituents (e.g., tetrahydrofuranmethyl ) improve solubility in organic solvents compared to linear aliphatic chains. Aromatic derivatives exhibit higher melting points (e.g., 155–157°C for a chromenone-linked analog ) due to π-π stacking.
Thiazole- and quinoline-linked analogs (e.g., ) demonstrate bioactivity, suggesting that the 2-oxobutyl derivative could be optimized for drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
